9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)-
Overview
Description
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- is a chemical compound with the molecular formula C14H8O4 . It is also known by other names, including Anthraquinone, 1,5-dihydroxy- , Anthrarufin , and 1,5-Dihydroxyanthraquinone . The compound exhibits intriguing properties and has been the subject of scientific interest due to its potential applications.
Synthesis Analysis
The synthesis of 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- involves intricate organic chemistry processes. Researchers have explored various synthetic routes, including oxidative coupling reactions and cyclization strategies. These methods aim to construct the anthracenedione core while incorporating the hydroxy and phenylamino substituents. Further investigation into efficient and scalable synthetic routes is essential for practical applications.
Molecular Structure Analysis
The molecular structure of this compound consists of an anthracenedione framework with two hydroxyl groups (1,5-dihydroxy) and two phenylamino substituents. The arrangement of atoms and functional groups influences its reactivity, stability, and biological interactions. Researchers employ spectroscopic techniques (such as NMR and IR) and computational methods (such as DFT calculations) to elucidate its precise structure.
Chemical Reactions Analysis
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- participates in various chemical reactions. Notably:
- Oxidation : The compound readily undergoes oxidation, leading to the formation of quinone derivatives.
- Reduction : Reduction of the quinone moiety generates the corresponding hydroquinone.
- Substitution Reactions : The phenylamino groups can be substituted, affecting the compound’s properties.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 240°C .
- Solubility : Soluble in organic solvents (e.g., acetone, chloroform) but sparingly soluble in water.
- Color : Typically yellow or orange.
- Stability : Sensitive to light and air; store in a dark, cool place.
Safety And Hazards
- Toxicity : The compound may pose health risks if ingested, inhaled, or absorbed through the skin.
- Irritant : It can irritate the skin, eyes, and respiratory tract.
- Environmental Impact : Proper disposal is crucial to prevent environmental contamination.
Future Directions
Researchers should explore:
- Biological Applications : Investigate its potential as an anticancer agent or antioxidant.
- Synthetic Strategies : Develop efficient and sustainable synthetic routes.
- Structural Modifications : Design analogs with improved properties.
properties
IUPAC Name |
1,5-dianilino-4,8-dihydroxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O4/c29-19-13-11-17(27-15-7-3-1-4-8-15)21-23(19)26(32)22-18(28-16-9-5-2-6-10-16)12-14-20(30)24(22)25(21)31/h1-14,27-30H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIBFQOMSWBRGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067116 | |
Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- | |
CAS RN |
25632-28-4 | |
Record name | 1,5-Dihydroxy-4,8-bis(phenylamino)-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25632-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025632284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dihydroxy-4,8-bis(phenylamino)anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.840 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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